molecular formula C17H14FN3O2 B5380457 3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5380457
M. Wt: 311.31 g/mol
InChI Key: NTSMWMFJSWSNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the benzamide family and has been synthesized through a number of different methods. In

Mechanism of Action

The mechanism of action of 3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to reduce inflammation in animal models. Additionally, this compound has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its low toxicity profile. This makes it a safer option for researchers to use in their experiments. Additionally, this compound has been shown to have promising results in animal models, which suggests that it may be an effective therapeutic agent.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer to animals or to use in certain types of experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and to determine its potential as a therapeutic agent.

Future Directions

There are a number of future directions for research on 3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One potential direction is to further investigate its potential as a therapeutic agent for cancer and inflammation. Additionally, more research is needed to fully understand the mechanism of action of this compound and to determine its potential for use in other diseases.
Another potential direction for research is to investigate the use of 3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide as a tool compound. This compound could be used to study the role of PDE4 in cancer and inflammation, and could help to identify new targets for therapeutic intervention.
Conclusion:
In conclusion, 3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a promising compound that has gained significant attention in scientific research. Its potential as a therapeutic agent for cancer and inflammation, as well as its low toxicity profile, make it a promising candidate for further development. However, more research is needed to fully understand the mechanism of action of this compound and to determine its potential for use in other diseases.

Synthesis Methods

The synthesis method of 3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been reported in the literature. One of the most common methods involves the reaction of 3-fluoro-N-methylbenzamide with 3-phenyl-1,2,4-oxadiazole-5-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain 3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in high yield.

Scientific Research Applications

3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anticancer properties and has been investigated as a potential treatment for various types of cancer. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, and has been shown to have promising results in animal models of inflammation.

properties

IUPAC Name

3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-21(17(22)13-8-5-9-14(18)10-13)11-15-19-16(20-23-15)12-6-3-2-4-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSMWMFJSWSNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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